

Antileishmanial agent-16 chemical properties and structure

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Compound of Interest

Compound Name: Antileishmanial agent-16

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In-Depth Technical Guide: Antileishmanial Agent-16

An Examination of the Chemical Properties, Structure, and Biological Activity of a Novel Antileishmanial Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Antileishmanial agent-16**, a compound identified as a promising candidate for the development of new treatments for leishmaniasis. This document details the agent's chemical identity, structural features, physicochemical properties, and biological activity. It also outlines the experimental protocols for its synthesis and bioactivity assessment, and explores its proposed mechanism of action.

Chemical Identity and Structure

Initial investigations into "**Antileishmanial agent-16**" revealed conflicting information regarding its precise chemical structure. A commercial vendor, MedChemExpress, lists "**Antileishmanial agent-16** (compound 14c)" with CAS number 2934738-41-5 and reports potent activity against Leishmania major.[1][2][3][4] However, a search for this CAS number in public chemical databases did not yield a definitive structure.



Conversely, a 2024 publication in the journal Pharmaceuticals describes in detail a nitrostyrylthiazolidine-2,4-dione derivative, also designated as compound 14c, with demonstrated antileishmanial properties.[5][6] This publication provides a verifiable chemical structure and a complete dataset, including synthesis and biological evaluation. Given the availability of detailed, peer-reviewed data, this guide will focus on the nitrostyrylthiazolidine-2,4-dione derivative as the most reliably characterized entity referred to as "compound 14c" in the context of recent antileishmanial research.

The chemical structure of this compound, (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile, is as follows:

(Image of the chemical structure of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile would be placed here if image generation were supported.)

Molecular Formula: C12H7N3O4S

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of **Antileishmanial agent- 16** (compound 14c, the thiazolidinedione derivative) is presented in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	289.27 g/mol	[5]
Lipophilicity (LogD7.4)	2.85	[5][6]
Aqueous Solubility (PBS, pH 7.4)	16 μΜ	[5][6]

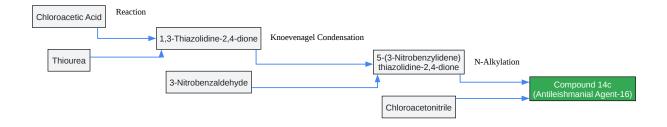
Table 2: In Vitro Biological Activity



Parameter	Value	Species	Comments	Reference
EC50 (Promastigotes)	7 μΜ	Leishmania infantum	-	[5][6]
CC50 (HepG2 cells)	101 μΜ	Human	-	[5][6]
CC50 (THP-1 cells)	121 μΜ	Human	-	[5]
Selectivity Index (SI) vs. HepG2	14.4	-	Calculated as	[5]
Selectivity Index (SI) vs. THP-1	17	-	Calculated as CC50/EC50	[5]

Experimental Protocols Synthesis of Antileishmanial Agent-16 (Compound 14c)

The synthesis of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile (14c) is achieved through a multi-step process as detailed in the 2024 study by Khoumeri et al.[5][6] The general synthetic workflow is outlined below.



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Synthetic workflow for **Antileishmanial Agent-16** (compound 14c).



Step 1: Synthesis of 1,3-Thiazolidine-2,4-dione This starting material is prepared by the reaction of chloroacetic acid with thiourea.[5]

Step 2: Synthesis of 5-(3-Nitrobenzylidene)thiazolidine-2,4-dione A Knoevenagel condensation is performed between 1,3-thiazolidine-2,4-dione and 3-nitrobenzaldehyde.[5]

Step 3: Synthesis of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile (Compound 14c) The final compound is synthesized by the N-alkylation of 5-(3-nitrobenzylidene)thiazolidine-2,4-dione with chloroacetonitrile.[5] The product is purified and characterized by elemental and spectral analyses.[5]

In Vitro Antileishmanial Activity Assay (Promastigotes)

The following protocol is a standard method for assessing the efficacy of compounds against the promastigote stage of Leishmania.

- Parasite Culture:Leishmania infantum promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 24-26°C until they reach the stationary phase.
- Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.
- Assay Plate Preparation: In a 96-well plate, the promastigote culture is seeded at a specific density (e.g., 1 x 106 cells/mL).
- Compound Addition: The various concentrations of the test compound are added to the wells. A positive control (e.g., a known antileishmanial drug like miltefosine) and a negative control (vehicle, e.g., DMSO) are included.
- Incubation: The plate is incubated at 24-26°C for a defined period, typically 48 to 72 hours.
- Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay. The absorbance or fluorescence is measured using a plate reader.



Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the
percentage of parasite inhibition against the log of the compound concentration and fitting
the data to a dose-response curve.

Cytotoxicity Assay

To determine the selectivity of the compound, its toxicity against a mammalian cell line (e.g., HepG2 or THP-1) is assessed.

- Cell Culture: The selected human cell line is cultured under standard conditions (e.g., 37°C, 5% CO₂).
- Assay Procedure: The assay is performed similarly to the antileishmanial activity assay, with the mammalian cells seeded in 96-well plates and exposed to serial dilutions of the test compound.
- Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index
 (SI) is then determined by dividing the CC50 by the EC50. A higher SI value indicates
 greater selectivity for the parasite over the host cells.

Mechanism of Action

The proposed mechanism of action for **Antileishmanial agent-16** (compound 14c) is that it functions as a prodrug.[5][6] The nitroaromatic structure of the compound is believed to be bioactivated by the parasite's Type 1 nitroreductases (NTRs). This enzymatic reduction likely generates cytotoxic metabolites within the parasite, leading to cell death.[5][6] This mechanism offers a degree of selectivity, as the activating enzyme is specific to the parasite.



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Proposed mechanism of action for **Antileishmanial Agent-16**.

While bioactivation via nitroreductases is the primary proposed mechanism, it is also possible that the styrylthiazolidin-2,4-dione scaffold interacts with other leishmanial targets, such as



pteridine reductase 1.[5] This could explain the observed activity of non-nitrated analogs in the same chemical series.[5]

Conclusion

Antileishmanial agent-16, identified as the nitrostyrylthiazolidine-2,4-dione derivative compound 14c, represents a promising scaffold for the development of new therapies for leishmaniasis. Its mode of action as a parasite-activated prodrug is a particularly attractive feature for achieving selectivity. While its in vitro potency is moderate, its favorable selectivity index and elucidated structure-activity relationships provide a solid foundation for further medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties. Future studies should focus on lead optimization to enhance potency and on in vivo evaluation in animal models of leishmaniasis.

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